molecular formula C20H14N4O3S B2789015 2-((6-(Benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-phenylethanone CAS No. 894065-55-5

2-((6-(Benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-phenylethanone

Cat. No. B2789015
CAS RN: 894065-55-5
M. Wt: 390.42
InChI Key: VOBAVTYYTVPWIU-UHFFFAOYSA-N
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Description

The compound contains several structural components including a benzo[d][1,3]dioxol-5-yl group, a [1,2,4]triazolo[4,3-b]pyridazin-3-yl group, and a phenylethanone group . These groups are common in many organic compounds and are often seen in pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of a compound can be determined through techniques such as X-ray crystallography . This provides information about the positions of the atoms in the molecule and the lengths and angles of the bonds .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its specific structure. The presence of the benzo[d][1,3]dioxol-5-yl group and the [1,2,4]triazolo[4,3-b]pyridazin-3-yl group could make it reactive towards electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of polar groups can make a compound soluble in polar solvents .

Scientific Research Applications

Crystal Structure Analysis

The compound has been used in crystal structure analysis . The molecular structure is shown in the figure. Table 1 contains crystallographic data and Table 2 contains the list of the atoms including atomic coordinates and displacement parameters .

Anticancer Evaluation

The compound has been evaluated for its anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . A detailed structure–activity relationship study culminated in the identification of 3- N -benzo [1,2,5]oxadiazole 17 and 3- N -2-methylquinoline 20, whose IC 50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .

Apoptosis Induction

The compound has been found to induce apoptosis in cancer cells . For example, compound C27 could induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .

Cell Cycle Arrest

The compound has been found to cause cell cycle arrest at the S phase in cancer cells . This can lead to the inhibition of cell proliferation and the induction of cell death .

Antiproliferative Activity

The compound has been evaluated for its antiproliferative activity against CCRF-CEM, LNCaP, and MIA PaCa-2 cancer cells . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of these types of cancer .

Design and Synthesis of Antitumor Agents

The compound has been used in the design and synthesis of antitumor agents . A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles and 1,2,4-triazole hybrids , have shown anticancer activity against various cancer cell lines. Therefore, it’s plausible that this compound may also target cancer cells.

Mode of Action

Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cell cycle progression and survival.

Biochemical Pathways

Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that this compound might affect similar pathways, leading to downstream effects on cell division and survival.

Pharmacokinetics

Similar compounds have been found to exhibit cytotoxic activities with potent ic50 values , suggesting that they have good bioavailability and can effectively reach their targets in the body.

Result of Action

Similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells , suggesting that this compound might have similar effects.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Some compounds can be toxic or hazardous, and appropriate safety precautions should be taken when handling them .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include testing its biological activity and investigating its potential use in pharmaceuticals or other industries .

properties

IUPAC Name

2-[[6-(1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O3S/c25-16(13-4-2-1-3-5-13)11-28-20-22-21-19-9-7-15(23-24(19)20)14-6-8-17-18(10-14)27-12-26-17/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBAVTYYTVPWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN4C(=NN=C4SCC(=O)C5=CC=CC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[6-(1,3-Benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-phenylethanone

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